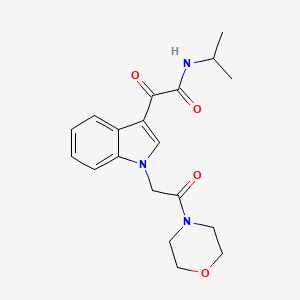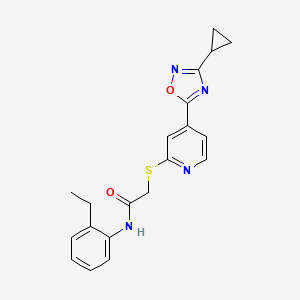![molecular formula C18H15BrN4 B2411795 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile CAS No. 866157-65-5](/img/structure/B2411795.png)
2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, also known as BMIP, is a novel small molecule that has recently been discovered and studied for its potential applications in scientific research. BMIP is a heterocyclic compound that is composed of an aromatic ring, an alkyl group, and an amine group. It has been found to have multiple biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
This compound is involved in reactions with cyanogen bromide, where N-alkyl imidazoles react to yield 2-bromo products, suggesting potential applications in organic synthesis and chemical modification processes (Mccallum et al., 1999).
It is used in a Sandmeyer type reaction for bromination, indicating its use in the synthesis of brominated imidazole derivatives, which are relevant in various chemical and pharmaceutical contexts (Lobana et al., 2011).
Biological Activity
The compound has potential in novel metal-based chemotherapy against tropical diseases, as demonstrated by its reactivity with various metals, hinting at its role in the development of new therapeutic agents (Navarro et al., 2000).
It is used in synthesizing biologically active compounds, such as 1-[4-(imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one derivatives, indicating its significance in the creation of new drugs or biologically relevant molecules (Coudert et al., 1993).
Other Applications
The compound is studied for its role in the synthesis of complex heterocyclic structures, which are crucial in various areas of chemistry and material science (Bukhari et al., 2013).
It is used in the green synthesis of functionalized thiazol-2(3H)-imine, showcasing its environmental applications and potential in sustainable chemistry practices (Shahvelayati et al., 2017).
Propiedades
IUPAC Name |
2-(4-bromo-3-methylanilino)-2-(4-imidazol-1-ylphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4/c1-13-10-15(4-7-17(13)19)22-18(11-20)14-2-5-16(6-3-14)23-9-8-21-12-23/h2-10,12,18,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVJDSVTYZFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2411716.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)
![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)
![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)


![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
